molecular formula C14H23NO3 B2913480 tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2060619-91-0

tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate

Cat. No. B2913480
CAS RN: 2060619-91-0
M. Wt: 253.342
InChI Key: RCUSPTFCKSODAO-UHFFFAOYSA-N
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Description

Tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate, also known as TBOA, is a chemical compound that belongs to the family of spiro compounds. It has a molecular weight of 253.34 . It is a white to off-white crystalline powder.


Molecular Structure Analysis

The molecular formula of this compound is C14H23NO3 . It contains a bicyclic structure.


Physical And Chemical Properties Analysis

This compound is soluble in organic solvents such as ethanol and DMSO. It has a molecular weight of 253.342 g/mol.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Routes and Intermediates : Meyers et al. (2009) described efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a closely related compound, providing a versatile entry point to novel compounds by enabling selective derivatization. This work highlights the compound's utility in accessing chemical spaces complementary to piperidine ring systems, implying its significance in the synthesis of diverse chemical entities (M. J. Meyers et al., 2009).

  • Conformational Analysis : Fernandez et al. (2002) focused on spirolactams as pseudopeptide surrogates, synthesizing derivatives to mimic Pro-Leu and Gly-Leu dipeptides. Their conformational analysis suggests these compounds as gamma-turn/distorted type II beta-turn mimetics, indicating their potential application in peptide synthesis and design (M. M. Fernandez et al., 2002).

Chemical Reactions and Mechanisms

  • Reactivity and Transformation : Moskalenko and Boev (2012) explored the reactivity of a similar tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products. This study provides insight into the compound's chemical reactivity, enabling the synthesis of potential biologically active heterocyclic compounds (A. I. Moskalenko & V. Boev, 2012).

Potential Biological Applications

  • Biological Activity Studies : Amirani Poor et al. (2018) reported the synthesis of novel biologically active compounds using an intermolecular Ugi reaction involving gabapentin, showcasing the potential of tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate derivatives in medicinal chemistry. The study emphasizes the influence of electron-donating and withdrawing groups on the strength of intramolecular hydrogen bonds, hinting at the compound's utility in designing drugs with enhanced bioactivity (Mahboobe Amirani Poor et al., 2018).

  • Anticancer Activity : Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against various cancer cell lines. Some compounds exhibited moderate to high inhibition activities, suggesting the potential of this compound derivatives in cancer therapy (E. M. Flefel et al., 2017).

Mechanism of Action

Action Environment

The action, efficacy, and stability of TBOA can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with TBOA, and the temperature. For instance, TBOA is stored at a temperature between 2-8°C in a sealed and dry environment

Safety and Hazards

The safety information for tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)7-5-4-6-11(14)16/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUSPTFCKSODAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2060619-91-0
Record name tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate
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